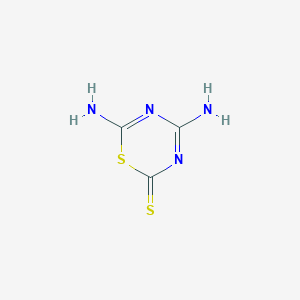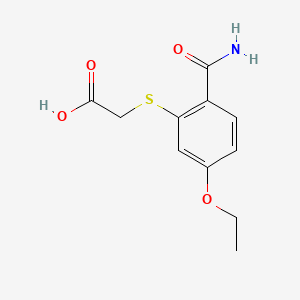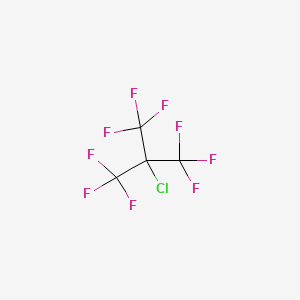
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Vue d'ensemble
Description
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a chemical compound with the molecular formula C4HClF9. It is known for its use as a refrigerant and its role in various industrial applications. This compound is also recognized for its environmental impact as an ozone-depleting substance .
Mécanisme D'action
Target of Action
It is known that this compound is used as a refrigerant .
Mode of Action
It is known that fluorinated compounds can facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .
Biochemical Pathways
It is known that fluorinated compounds can participate in various chemical reactions, including single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .
Result of Action
It is known that this compound is an ozone-depleting substance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. For instance, temperature and pressure conditions can affect its function as a refrigerant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane can be synthesized from 1,1,2-trichloro-3,3,3-trifluoropropene through a series of halogenation and fluorination reactions. The process involves the use of chlorine and fluorine gases under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogen gases .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.
Elimination Reactions: Leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated organic compounds, while elimination reactions can produce alkenes .
Applications De Recherche Scientifique
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical research.
Medicine: Studied for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Employed as a refrigerant and in the production of other fluorinated compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in organic synthesis and as a solvent.
2-(Chlorofluoromethoxy)-1,1,1,3,3,3-hexafluoropropane: A compound with similar structural features and applications.
Uniqueness
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its use as a refrigerant and its environmental impact as an ozone-depleting substance further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWBDPPMAFZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382148 | |
| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4459-16-9 | |
| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


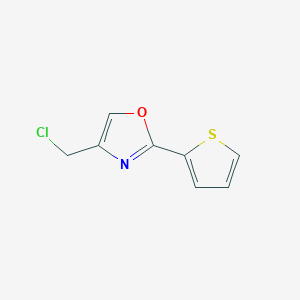
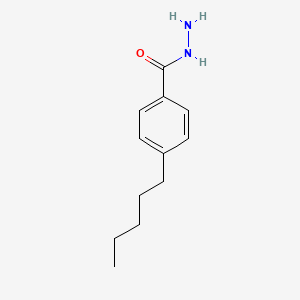
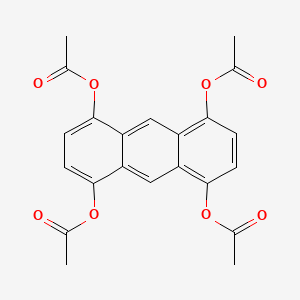
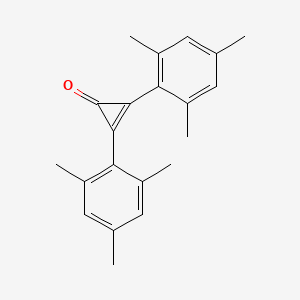
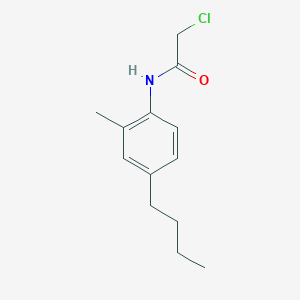
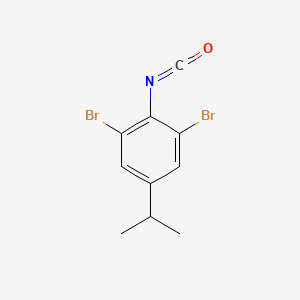
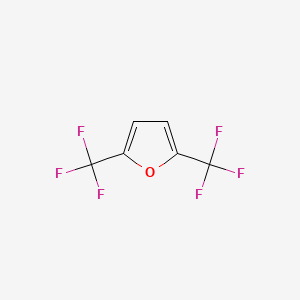
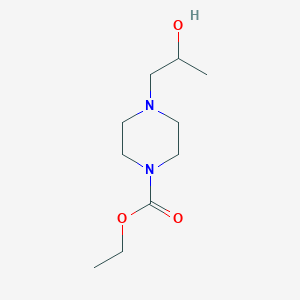
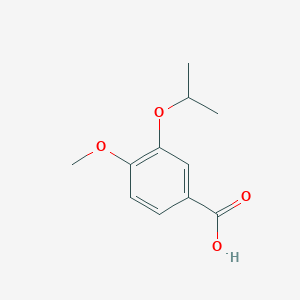
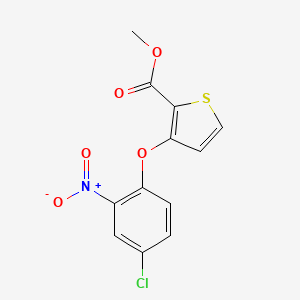
![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)
![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)
